molecular formula C16H27N3O B14411092 N-[4-(Diethylamino)phenyl]-L-leucinamide CAS No. 84354-96-1

N-[4-(Diethylamino)phenyl]-L-leucinamide

Cat. No.: B14411092
CAS No.: 84354-96-1
M. Wt: 277.40 g/mol
InChI Key: DNEWFDJGONNNPA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Diethylamino)phenyl]-L-leucinamide is a synthetic leucinamide derivative characterized by a diethylamino-substituted phenyl group attached to the amino terminus of L-leucine.

Properties

CAS No.

84354-96-1

Molecular Formula

C16H27N3O

Molecular Weight

277.40 g/mol

IUPAC Name

(2S)-2-amino-N-[4-(diethylamino)phenyl]-4-methylpentanamide

InChI

InChI=1S/C16H27N3O/c1-5-19(6-2)14-9-7-13(8-10-14)18-16(20)15(17)11-12(3)4/h7-10,12,15H,5-6,11,17H2,1-4H3,(H,18,20)/t15-/m0/s1

InChI Key

DNEWFDJGONNNPA-HNNXBMFYSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Diethylamino)phenyl]-L-leucinamide typically involves the reaction of 4-(diethylamino)benzoyl chloride with L-leucine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:

    Step 1: Preparation of 4-(diethylamino)benzoyl chloride by reacting 4-(diethylamino)benzoic acid with thionyl chloride.

    Step 2: Coupling of 4-(diethylamino)benzoyl chloride with L-leucine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Diethylamino)phenyl]-L-leucinamide undergoes various chemical reactions, including:

    Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(Diethylamino)phenyl]-L-leucinamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(Diethylamino)phenyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with various receptors and enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents/Modifications Biological Activity (Ki/IC₅₀) Key Findings/Applications Reference ID
N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-l-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-l-leucinamide Isoxazole carbonyl, benzyloxy-pyrrolidinyl SARS-CoV-2 3CL protease inhibition Co-crystallized with 3CL Mpro (PDB: 6Y84); competitive inhibitor
N-(3,4-Dimethylphenyl)-2-(((4-fluorophenyl)sulfonyl)amino)-4-methylpentanamide 3,4-Dimethylphenyl, 4-fluorophenylsulfonyl Not explicitly stated Structural emphasis on sulfonamide group; potential protease/substrate interaction
N-(2-chloro-4-nitrophenyl)-Na-[[4-(dimethylamino)phenyl]carbonyl]phenylalaninamide Chloro-nitrophenyl, dimethylaminophenyl Ki = 0.00003 µM (SARS-CoV Mpro) High-affinity inhibitor of SARS-CoV main protease
N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile Dimethylamino, dinitrophenyl Theoretical studies (dipole moments, charge distribution) Electronic properties modeled for optoelectronic applications
2-(Diethylamino)-N-(2,3-dimethylphenyl) acetamide Diethylamino, dimethylphenyl Not explicitly stated Structural similarity to local anesthetics/analgesics

Key Comparative Insights

Protease Inhibition Potency
  • In contrast, N-(2-chloro-4-nitrophenyl)-Na-[[4-(dimethylamino)phenyl]carbonyl]phenylalaninamide exhibits exceptional potency (Ki = 0.00003 µM) against SARS-CoV Mpro, attributed to its chloro-nitrophenyl group enhancing hydrophobic interactions . The diethylamino group in the target compound may similarly improve solubility or binding affinity.
Electronic and Steric Effects
  • N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile highlights the role of electron-withdrawing nitro groups and electron-donating dimethylamino groups in charge transfer and dipole moments . By analogy, the diethylamino group in the target compound could enhance electron donation, stabilizing interactions with enzymatic active sites.
Sulfonamide vs. Amide Functionality
  • N-(3,4-Dimethylphenyl)-2-(((4-fluorophenyl)sulfonyl)amino)-4-methylpentanamide incorporates a sulfonamide group, which often improves metabolic stability compared to simple amides . The target compound’s amide linkage may prioritize flexibility over stability, depending on the target.
Pharmacophore Similarities
  • The diethylamino-phenyl motif is shared with 2-(Diethylamino)-N-(2,3-dimethylphenyl) acetamide, a structural analog of lidocaine-like molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.